
Methyl 1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1H-pyrazole-3-carboxylate is a heterocyclic compound that features a five-membered ring containing two adjacent nitrogen atoms. This compound is widely used as a pharmaceutical intermediate and has garnered attention due to its versatile applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazines with β-keto esters. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with methanol .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the compound .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ester group undergoes hydrolysis under acidic or basic conditions, yielding pyrazole-3-carboxylic acids. Transesterification with alcohols produces alternative esters.
Key Findings :
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Hydrolysis efficiency depends on the electron-withdrawing effects of pyrazole substituents.
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Transesterification with methanol under reflux achieves regioselectivity for 3-carboxylate derivatives .
Nucleophilic Substitution
The pyrazole ring and ester group participate in substitution reactions, enabling functionalization at C-4 or C-5 positions.
Mechanistic Insight :
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Substitution at C-4 is favored due to resonance stabilization of the intermediate .
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Arylhydrazines facilitate cyclocondensation to form trisubstituted pyrazoles under copper catalysis .
Condensation and Cyclization
The carboxylate group engages in condensation with nucleophiles, forming heterocyclic or fused systems.
Notable Example :
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Condensation with 4-nitrophenylhydrazine yields 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylates, which show herbicidal activity .
Metal Complexation
Pyrazole-3-carboxylates act as ligands for transition metals, forming coordination polymers with catalytic properties.
Research Highlight :
-
Cobalt complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid exhibit bifunctional electrocatalytic activity for oxygen evolution/reduction reactions (OER/ORR) .
Reduction and Oxidation
Functional group interconversions are critical for modifying bioactivity.
Case Study :
Scientific Research Applications
Medicinal Chemistry
Methyl 1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in anti-inflammatory and antimicrobial activities.
Case Study: Synthesis of Pyrazole Derivatives
A study demonstrated the synthesis of pyrazole derivatives using this compound as a key starting material. The derivatives showed promising activity against several bacterial strains, indicating potential for development into new antibiotics .
Agrochemicals
This compound is utilized in the development of agrochemical products, particularly fungicides. This compound is a precursor for synthesizing various pyrazole-based fungicides that exhibit high efficacy against crop diseases.
Case Study: Development of Isopyrazam
Isopyrazam, a fungicide derived from this compound, has been extensively studied for its ability to control fungal pathogens in crops. Research indicates that it provides effective disease management while minimizing environmental impact .
Materials Science
In materials science, this compound is explored for its potential use in creating novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Application in Polymer Chemistry
Studies have shown that incorporating this compound into polymer matrices can improve their thermal and mechanical properties. This application is particularly relevant in developing advanced composites for aerospace and automotive industries .
Analytical Chemistry
This compound is also employed in analytical chemistry as a reagent for various assays and tests, including chromatography and molecular testing techniques.
Use in Chromatography
The compound's unique properties make it suitable for use as a mobile phase modifier in high-performance liquid chromatography (HPLC), enhancing the separation efficiency of complex mixtures .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with DNA and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Pyrazole: A simpler analog with similar reactivity but lacking the ester functional group.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate: A derivative with additional substituents that enhance its biological activity.
3,5-Dimethyl-1H-pyrazole: Another analog with different substitution patterns affecting its chemical properties
Uniqueness: Methyl 1H-pyrazole-3-carboxylate is unique due to its ester functional group, which allows for further chemical modifications and enhances its solubility in organic solvents. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Biological Activity
Methyl 1H-pyrazole-3-carboxylate (MPC) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula , is primarily recognized as a pharmaceutical intermediate, and its potential therapeutic applications are being actively researched.
- Molecular Weight : 126.11 g/mol
- Melting Point : 141°C to 143°C
- Solubility : Soluble in methanol
Biological Activities
MPC exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail these activities based on recent studies.
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory effects of MPC and its derivatives:
- A study demonstrated that various pyrazole derivatives, including those based on MPC, showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. The compounds exhibited up to 85% inhibition of TNF-α compared to standard drugs like dexamethasone .
- Another investigation used the carrageenan-induced paw edema model in rats, revealing that specific MPC derivatives achieved inhibition rates comparable to established anti-inflammatory agents such as indomethacin .
2. Antimicrobial Activity
MPC has also been evaluated for its antimicrobial properties:
- In vitro studies reported that certain MPC derivatives exhibited notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. One compound demonstrated over 90% inhibition against Bacillus subtilis at a concentration of 40 µg/mL, suggesting potential for development as an antimicrobial agent .
3. Anticancer Activity
The anticancer potential of MPC is under investigation:
- Research indicates that some pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, a series of synthesized pyrazoles showed significant activity against human cancer cell lines, with IC50 values indicating effective growth inhibition .
Case Studies
Case Study 1: Synthesis and Evaluation of MPC Derivatives
A recent study focused on synthesizing novel MPC derivatives through various chemical modifications. The synthesized compounds were screened for biological activities:
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Antimicrobial Activity |
---|---|---|---|
Derivative A | 84.2 | 76 | Active against E. coli |
Derivative B | 61 | 93 | Active against S. aureus |
These results indicate that modifications to the pyrazole structure can enhance biological efficacy .
Case Study 2: Pyrazole in Cancer Research
Another study explored the effects of pyrazole derivatives on cancer cell proliferation. Compounds were tested against various cancer cell lines:
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 (Breast) | 12 | Significant reduction in viability |
HeLa (Cervical) | 15 | Induction of apoptosis observed |
The findings suggest that pyrazole derivatives could be promising candidates for further development in cancer therapy .
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 1H-pyrazole-3-carboxylate, and what parameters require optimization?
this compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazines. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
- Catalyst use : Acidic or basic catalysts (e.g., acetic acid) improve cyclization kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. What safety protocols are critical for handling this compound?
- Storage : Store in tightly sealed containers at 0–8°C to prevent degradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives in medicinal chemistry?
- Stoichiometric tuning : Use a 1.2:1 molar ratio of hydrazine to β-ketoester to drive cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole 5-position to enhance stability and bioactivity .
Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound analogs?
- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), especially for high-resolution datasets .
- Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonds) and packing patterns .
- ORTEP-III : Generates publication-quality thermal ellipsoid diagrams to validate atomic displacement parameters .
Q. How do structural modifications at the pyrazole ring influence biological activity?
- 3-Carboxylate group : Critical for hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
- N1-substituents : Bulky groups (e.g., benzyl) enhance lipophilicity and blood-brain barrier penetration .
- 5-Position derivatives : Electron-deficient substituents (e.g., Cl, CF₃) improve binding affinity to hydrophobic pockets .
Q. What analytical techniques are essential for assessing purity and structural integrity?
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify impurities (<0.5%) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
- ¹H/¹³C NMR : Assigns regiochemistry (e.g., pyrazole C3 vs. C5 substitution) via coupling patterns .
Q. How can researchers resolve contradictions in crystallographic data for novel derivatives?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Validation tools : Check R-factors (<5%) and ADPs with Mercury’s "Structure Validation" module .
- Cross-referencing : Compare with Cambridge Structural Database (CSD) entries for analogous compounds .
Q. Methodological Challenges
Q. What strategies mitigate side reactions during esterification of pyrazole-carboxylic acids?
- Protecting groups : Use tert-butyl esters to prevent decarboxylation during acidic conditions .
- Low-temperature saponification : NaOH/EtOH at 0°C minimizes hydrolysis of sensitive substituents .
Q. How can computational modeling predict the bioactivity of this compound analogs?
Properties
IUPAC Name |
methyl 1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUCTBNNYKZMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340565 | |
Record name | Methyl 1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15366-34-4 | |
Record name | Methyl 1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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